

TC Ask 10 applications in neuroscience research

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An in-depth analysis of Apoptosis Signal-regulating Kinase 1 (ASK1) reveals its pivotal role in a multitude of stress responses within the central nervous system, including oxidative stress, neuroinflammation, and endoplasmic reticulum (ER) stress.[1][2] As a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, ASK1 activates the downstream JNK and p38 MAPK pathways, which are deeply implicated in cellular apoptosis, inflammation, and differentiation.[3][4] The dysregulation of the ASK1 signaling cascade is a common pathological feature across a wide spectrum of neurodegenerative and neurological diseases, making it an attractive therapeutic target for drug development.[5][6]

This document provides detailed application notes and protocols for ten key research areas in neuroscience where ASK1 is a critical factor. These applications highlight the potential of targeting ASK1 to ameliorate disease progression and improve neurological outcomes.

Alzheimer's Disease (AD)

Application Note: In Alzheimer's Disease, ASK1 is a critical mediator of neurotoxicity induced by amyloid-beta (Aβ) peptides and is involved in the hyperphosphorylation of tau protein.[7][8] Its activation is triggered by oxidative and ER stress, common features in the AD brain, leading to the activation of JNK/p38 pathways and subsequent neuronal apoptosis.[7][9] Research using 5XFAD transgenic mouse models has shown that ASK1 deficiency can improve cognitive function, an effect associated with the reduction of phosphorylated p38.[10] Therefore, inhibiting the ASK1 signaling cascade presents a promising therapeutic strategy to mitigate neuronal loss and cognitive decline in AD.[7]

Data Summary Table: Effect of ASK1 Deficiency in AD Models



Model System	Intervention	Key Quantitative Finding	Reference
5XFAD Mice (24- month-old)	ASK1 Deficiency	Improved cognitive function in passive avoidance tests.	[10]
5XFAD Mice (24- month-old)	ASK1 Deficiency	Significant reduction in phosphorylated p38 levels in the brain.	[10]
Wild-type Mice (24- month-old)	ASK1 Deficiency	Significantly reduced brain soluble Aβ levels.	[10]

Experimental Protocols:

Protocol 1: Western Blot for Phosphorylated p38 in Mouse Brain Homogenates

- Tissue Preparation: Euthanize 24-month-old 5XFAD/ASK1-/- and 5XFAD mice and immediately dissect the hippocampus and cortex on ice.
- Protein Extraction: Homogenize the brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
- Quantification: Determine protein concentration using a BCA protein assay.
- Electrophoresis: Load 20-30 μg of protein per lane onto a 10% SDS-PAGE gel.
- Transfer: Transfer proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, and a loading control (e.g., β-actin).



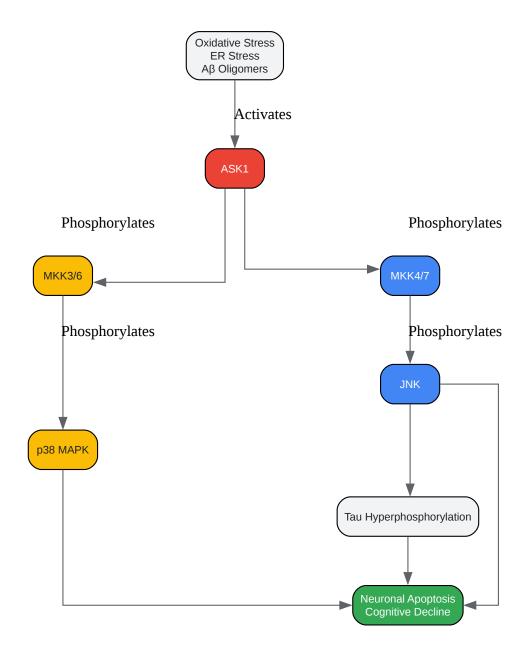




- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software.

Signaling Pathway Diagram:





Caption: ASK1 activation in Alzheimer's Disease.

Parkinson's Disease (PD)



Application Note: In Parkinson's Disease, ASK1 signaling is a key contributor to the degeneration of dopaminergic neurons.[2] It is activated by oxidative stress resulting from factors like the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and genetic factors such as mutations in LRRK2.[1][11] LRRK2 can act as a scaffold, facilitating ASK1-mediated apoptosis.[1] Studies in MPTP-induced mouse models of PD demonstrate that ASK1 knockout mice exhibit reduced motor impairment and preserved dopaminergic neuron counts compared to wild-type littermates.[11] Furthermore, ASK1 inhibition markedly attenuates the activation of microglia and astrocytes, linking oxidative stress to neuroinflammation in PD pathogenesis.[11]

Data Summary Table: Effects of ASK1 Inhibition in PD Models

Model System	Intervention	Key Quantitative Finding	Reference
MPTP-treated mice	ASK1 knockout	Preserved striatal dopamine content and nigral dopamine neuron counts.	[11]
Neuronal cells	ASK1 inhibitor PTFA-1	Suppressed neurotoxicity caused by the LRRK2 G2019S mutant.	[1][2]
α-synuclein transgenic mice	ASK1 deletion	Reduced neuronal damage.	[4]
SHSY5Y cells	L-DOPA treatment	Activation of ASK1, leading to apoptosis.	[12]

Experimental Protocols:

Protocol 2: Immunohistochemistry for Dopaminergic Neurons

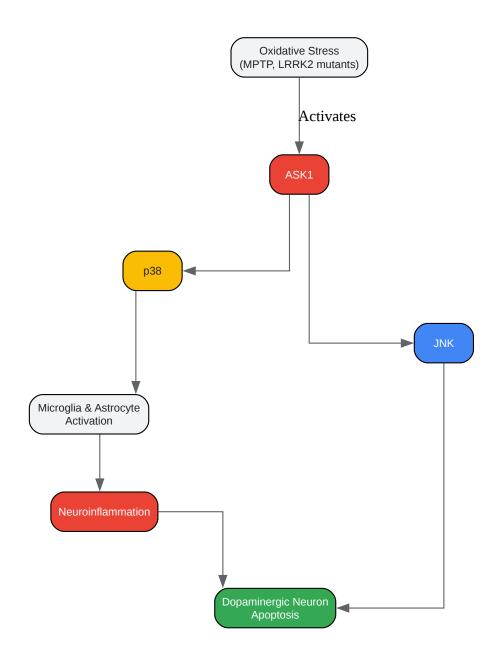
• Animal Model: Administer MPTP to both wild-type and ASK1-/- mice to induce PD pathology.



- Tissue Processing: After a set period, perfuse the mice with 4% paraformaldehyde (PFA).
 Dissect the brains and post-fix overnight in 4% PFA, followed by cryoprotection in 30% sucrose.
- Sectioning: Cut 30 μm-thick coronal sections of the substantia nigra using a cryostat.
- Staining:
 - Wash sections in PBS.
 - Perform antigen retrieval if necessary (e.g., using citrate buffer).
 - Block non-specific binding with a solution containing normal serum and Triton X-100 for 1-2 hours.
 - Incubate sections overnight at 4°C with a primary antibody against Tyrosine Hydroxylase
 (TH), a marker for dopaminergic neurons.
 - Wash and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.
 - Counterstain with DAPI to visualize nuclei.
- Imaging and Analysis: Mount the sections and visualize using a fluorescence or confocal microscope. Perform stereological cell counting of TH-positive neurons in the substantia nigra to quantify neuronal loss.

Signaling Pathway Diagram:





Caption: ASK1-mediated neurodegeneration in Parkinson's Disease.

Amyotrophic Lateral Sclerosis (ALS)



Application Note: In familial ALS, mutations in the SOD1 gene lead to a toxic gain-of-function that causes motor neuron death. A key mechanism involves the interaction of mutant SOD1 (SOD1mut) with Derlin-1, a component of the ER-associated degradation (ERAD) machinery. [13][14] This interaction impairs ERAD, inducing ER stress and subsequently activating the ASK1-dependent apoptotic pathway.[14] Deletion of ASK1 in SOD1(G93A) transgenic mice, a widely used ALS model, mitigates motor neuron loss and significantly extends their lifespan. [14] Furthermore, oral administration of selective ASK1 inhibitors, K811 and K812, also prolongs survival and reduces glial activation in the spinal cord of these mice, reinforcing ASK1 as a critical therapeutic target for ALS.[15]

Data Summary Table: Effects of ASK1 Inhibition in ALS Mouse Model (SOD1G93A)

Intervention	Key Quantitative Finding	Reference
Oral administration of K811	1.06% improvement in survival.	[15]
Oral administration of K812	1.08% improvement in survival.	[15]
ASK1 gene deletion	Mitigated motor neuron loss and extended lifespan.	[14]
K811 / K812 Treatment	Markedly decreased ASK1 activation in the lumbar spinal cord.	[15]

Experimental Protocols:

Protocol 3: Rotarod Test for Motor Function Assessment in SOD1G93A Mice

- Animal Treatment: Begin oral administration of an ASK1 inhibitor (e.g., K811) or vehicle to SOD1(G93A) transgenic mice at a pre-symptomatic age (e.g., 60 days).
- Apparatus: Use an accelerating rotarod apparatus.
- Acclimation and Training: For 2-3 days prior to the first test, acclimate mice to the rotarod at a constant low speed (e.g., 4 RPM) for 5 minutes.





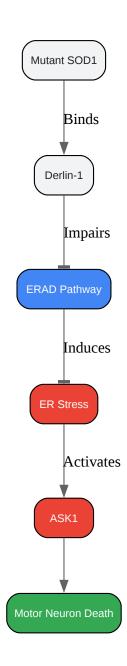


• Testing Procedure:

- Test mice once or twice weekly, starting from a specific age (e.g., 70 days).
- Place the mouse on a rotating rod that accelerates from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a 5-minute period.
- Record the latency to fall from the rod.
- Perform three trials per mouse on each testing day, with a rest period of at least 15 minutes between trials.
- Data Analysis: Average the latency to fall for the three trials for each mouse at each time point. Compare the performance of the treated group to the vehicle control group over time using appropriate statistical tests (e.g., two-way repeated measures ANOVA).

Signaling Pathway Diagram:





Caption: ASK1-dependent motor neuron death in ALS.

Multiple Sclerosis (MS) and Neuroinflammation



Application Note: In multiple sclerosis and its animal model, experimental autoimmune encephalomyelitis (EAE), ASK1 is a central player in driving neuroinflammation.[16] The Toll-like receptor (TLR)-ASK1-p38 pathway is essential for the production and release of key chemokines and other pro-inflammatory factors from glial cells, particularly astrocytes and microglia.[3][16] ASK1 signaling in microglia contributes to the early stages of the disease by promoting a pro-inflammatory environment, while astrocytic ASK1 signaling becomes critical in the later stages, recruiting and activating more microglia/macrophages, thereby sustaining the inflammatory response.[17][18][19] Genetic deletion or pharmacological inhibition of ASK1 attenuates the severity of EAE, reducing demyelination and neuroinflammation without affecting the peripheral T-cell response, highlighting its specific role within the CNS.[16][20]

Data Summary Table: Effects of ASK1 Deletion in EAE Model

Genotype	Stage of EAE	Effect on Clinical Score	Cellular Mechanism	Reference
Microglia/Macrop hage-specific ASK1 KO	Early & Later	Reduced	Reduced pro- inflammatory microglia polarization.	[17][18][20]
Astrocyte- specific ASK1 KO	Later	Reduced	Reduced recruitment/activ ation of microglia in later stages.	[17][18][20]
Global ASK1 KO	Throughout	Reduced severity	Attenuated neuroinflammatio n and chemokine production.	[16]

Experimental Protocols:

Protocol 4: Induction and Scoring of Experimental Autoimmune Encephalomyelitis (EAE)

 Mice: Use female C57BL/6 mice (or specific conditional knockout lines, e.g., ASK1LysM KO, ASK1GFAP KO) aged 8-12 weeks.

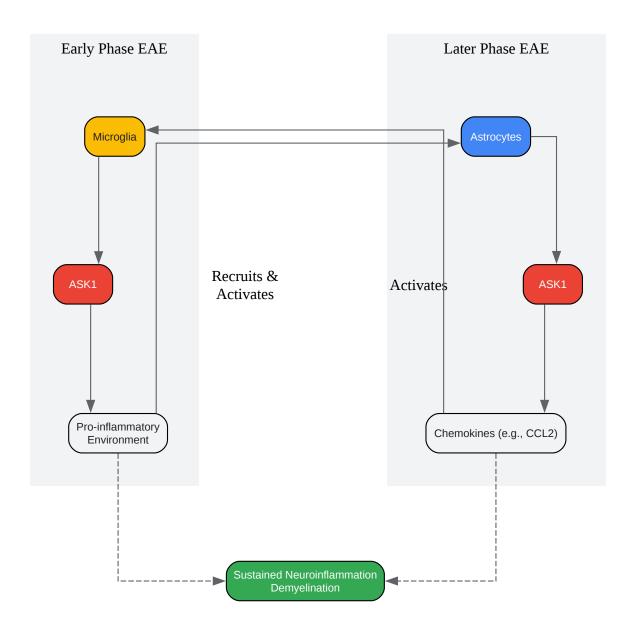


Immunization:

- Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
 in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
- $\circ~$ On day 0, immunize mice subcutaneously at two sites on the flank with 100 μl of the emulsion per site.
- Administer Pertussis toxin intraperitoneally on day 0 and day 2.
- Clinical Scoring: Monitor mice daily for weight loss and clinical signs of EAE, starting from day 7 post-immunization. Use a standard scoring scale:
 - o 0: No clinical signs.
 - 1: Limp tail.
 - o 2: Hind limb weakness or waddling gait.
 - 3: Partial hind limb paralysis.
 - 4: Complete hind limb paralysis.
 - 5: Moribund state or death.
- Data Analysis: Plot the mean clinical score for each group (e.g., wild-type vs. ASK1 KO) over time. Analyze data for statistical significance using appropriate tests.

Workflow Diagram:





Caption: Phase-specific roles of glial ASK1 in MS/EAE.

Huntington's Disease (HD)



Application Note: Huntington's Disease is caused by a polyglutamine (polyQ) expansion in the huntingtin (htt) protein, leading to misfolded protein aggregation, ER stress, and neuronal death.[21] ASK1 is implicated in this process, with its expression and activity increased in the striatum and cortex of HD mouse models.[22] Inactivated ASK1 can bind to mutant htt fragments in the cytosol, preventing their translocation into the nucleus where they exert much of their toxicity.[22] Inhibiting ASK1 activity in the R6/2 mouse model of HD resulted in reduced ER stress, decreased nuclear accumulation of htt fragments, improved motor function, and ameliorated striatal atrophy.[22] This suggests that targeting ASK1 can be a viable therapeutic strategy to interfere with key pathological events in HD.

Data Summary Table: Effects of ASK1 Inhibition in R6/2 HD Mouse Model

Intervention	Measured Outcome	Result	Reference
Anti-Ask1 antibody infusion	Motor Function	Improvement in motor dysfunction.	[22]
Anti-Ask1 antibody infusion	Striatal Atrophy	Amelioration of atrophy.	[22]
Anti-Ask1 antibody infusion	Nuclear htt fragments	Reduced translocation of htt fragments into the nucleus.	[22]
Anti-Ask1 antibody infusion	ER Stress Markers	Decreased levels of ER stress.	[22]

Experimental Protocols:

Protocol 5: Co-immunoprecipitation of ASK1 and Huntingtin Fragments

- Cell Culture: Use a relevant cell line (e.g., PC12 or HEK293) transfected to express mutant huntingtin (e.g., Htt-Q103).
- Lysis: Lyse the cells in a non-denaturing immunoprecipitation buffer (e.g., containing 1% Triton X-100 and protease inhibitors).



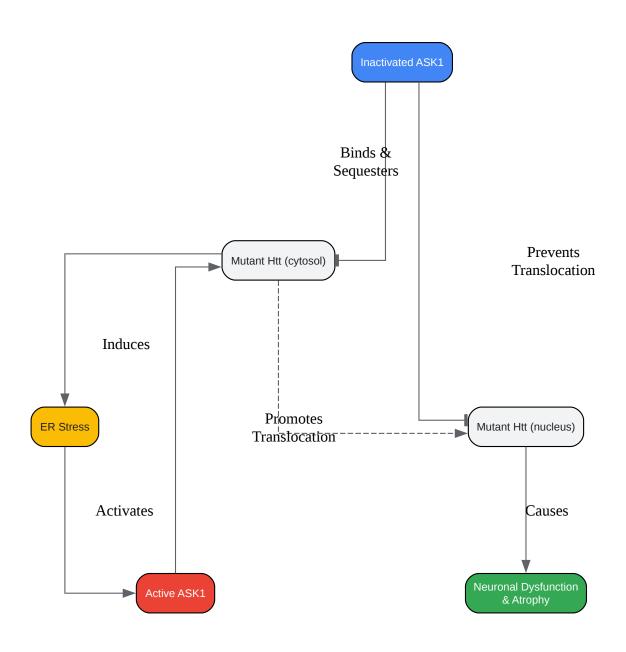




- Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
- Immunoprecipitation: Incubate the pre-cleared lysate with an anti-ASK1 antibody or a control IgG overnight at 4°C with gentle rotation.
- Capture: Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
- Washing: Pellet the beads and wash them 3-5 times with cold IP buffer to remove unbound proteins.
- Elution and Analysis: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an anti-huntingtin antibody to detect co-precipitated htt fragments.

Logical Relationship Diagram:





Caption: ASK1's role in mutant huntingtin toxicity.

Neuropathic Pain



Application Note: ASK1 signaling in spinal microglia plays a crucial role in the development and maintenance of neuropathic pain.[23] Following nerve injury, ASK1 is activated in microglia and serves as an upstream activator of the p38 MAPK and JNK pathways.[24] This activation cascade leads to the nuclear translocation of NF-κB, promoting the production and release of pro-inflammatory cytokines like TNF-α and IL-1β, which contribute to central sensitization and pain hypersensitivity.[23] Pharmacological inhibition of ASK1 (e.g., with NQDI1) or genetic suppression of the ASK1-p38/NF-κB axis effectively attenuates microglia activation and alleviates mechanical allodynia and thermal hyperalgesia in rodent models of neuropathic pain. [23][24]

Data Summary Table: Effects of ASK1 Inhibition on Neuropathic Pain

Model	Intervention	Behavioral Outcome	Molecular Outcome	Reference
CCI Rat Model	I-CDL (inhibits ASK1)	Attenuated neuropathic pain.	Suppressed microglia activation and p38/NF-κB signaling.	[23]
CCI Rat Model	NQDI1 (ASK1 inhibitor)	Attenuated mechanical allodynia & thermal hyperalgesia.	Decreased expression of p- p38 and p-JNK.	[24]
SNI Rat Model	rDKK3 (inhibits ASK1)	Ameliorated neuropathic pain.	Inhibited p- ASK1, p-JNK, and p-p38 expression.	[25][26]

Experimental Protocols:

Protocol 6: Von Frey Test for Mechanical Allodynia

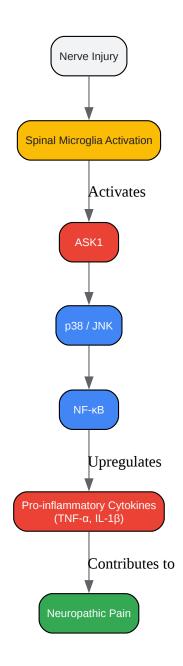
 Animal Model: Use a model of neuropathic pain, such as Chronic Constriction Injury (CCI) of the sciatic nerve in rats.



- Apparatus: Place the animal in a chamber with a wire mesh floor that allows access to the plantar surface of the hind paws.
- Acclimation: Allow the animal to acclimate to the testing environment for at least 15-30 minutes before testing.
- Testing Procedure:
 - Apply a series of calibrated von Frey filaments with logarithmically incremental stiffness to the mid-plantar surface of the injured hind paw.
 - Begin with a filament in the middle of the force range and use the "up-down" method to determine the 50% paw withdrawal threshold.
 - A positive response is defined as a sharp withdrawal of the paw.
 - The pattern of responses is used to calculate the 50% withdrawal threshold.
- Data Analysis: Compare the 50% withdrawal threshold (in grams) between sham, vehicle-treated, and ASK1 inhibitor-treated animals. A lower threshold indicates increased mechanical sensitivity (allodynia).

Signaling Pathway Diagram:





Caption: ASK1 signaling in spinal microglia contributes to neuropathic pain.

Stroke and Ischemic Brain Injury



Application Note: Following cerebral ischemia/reperfusion (I/R), ASK1 acts as a critical mediator of both direct neuronal death and neurotoxic microglial activation.[27] In neurons, ASK1 activation, particularly of the downstream JNK pathway, contributes to apoptosis following oxygen-glucose deprivation (OGD). In microglia, the ASK1-p38 pathway is stimulated by signals from damaged neurons, promoting a shift towards a cytotoxic M1 phenotype and the release of neurotoxic factors.[27] Studies using ASK1 kinase-dead knock-in mice subjected to middle cerebral artery occlusion (MCAO) showed a significant reduction in infarct volume (by 41.8%) and long-term improvements in sensorimotor and cognitive functions.[27] This demonstrates that targeting ASK1 can interrupt the vicious cycle of neuron-microglia pro-death signaling after stroke.

Data Summary Table: Neuroprotective Effects of ASK1 Inhibition in Stroke

Model	Intervention	Key Quantitative Finding	Reference
MCAO Mouse Model	ASK1 kinase-dead knock-in (ASK1-ki)	41.8% reduction in infarct volume.	[27]
MCAO Mouse Model	ASK1-ki	Improved sensorimotor and cognitive functions up to 28 days.	[27]
Primary Neurons (OGD)	ASK1-ki or TAT-M4i peptide	Attenuated OGD- induced neuronal death.	[27]
Primary Microglia	ASK1-ki or TAT-M3i peptide	Suppressed M1 polarization and release of neurotoxic cytokines.	[27]

Experimental Protocols:

Protocol 7: Middle Cerebral Artery Occlusion (MCAO) Model in Mice

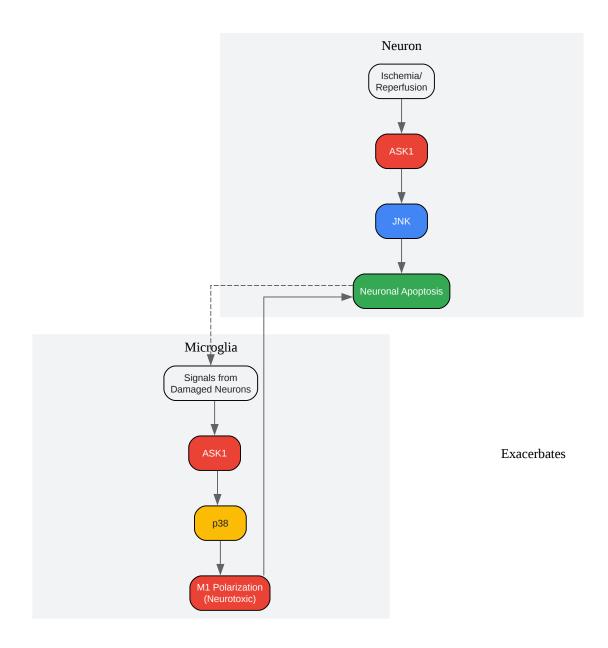
Anesthesia: Anesthetize the mouse with isoflurane.



- Surgical Procedure:
 - Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
 - Ligate the distal ECA.
 - Introduce a silicon-coated monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
- Occlusion and Reperfusion: Maintain the occlusion for a set period (e.g., 60 minutes).
 Reperfusion is achieved by withdrawing the filament.
- Post-operative Care: Suture the incision, monitor the animal's recovery from anesthesia, and provide supportive care.
- Infarct Volume Assessment (24h post-MCAO):
 - Euthanize the mouse and remove the brain.
 - Slice the brain into 2 mm coronal sections.
 - Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for
 20 minutes. TTC stains viable tissue red, leaving the infarcted area white.
 - Image the sections and quantify the infarct volume as a percentage of the total hemispheric volume, correcting for edema.

Workflow Diagram:





Caption: ASK1 mediates neuron-microglia pro-death signaling in stroke.

Traumatic Brain Injury (TBI)



Application Note: Following Traumatic Brain Injury, secondary injury cascades involving neuroinflammation and blood-brain barrier (BBB) breakdown significantly worsen outcomes. ASK1 is a key player in these processes.[28] A study using transgenic mice with a catalytically inactive ASK1 (ASK1-K716R) showed that inhibiting ASK1 kinase activity is highly protective. [28] ASK1-K716R mice exhibited preserved BBB integrity after TBI, which was attributed to the suppression of the ASK1/JNK pathway in endothelial cells, preventing the degradation of tight junction proteins.[28] This led to reduced infiltration of peripheral immune cells and a modulation of microglia/macrophage polarization away from a pro-inflammatory state. These early benefits translated into reduced white matter injury and better long-term recovery of neurological function.[28][29]

Data Summary Table: Effects of ASK1 Inactivation (K716R) in TBI Model

Measured Outcome	Effect of ASK1- K716R	Potential Mechanism	Reference
Blood-Brain Barrier Integrity	Preserved	Inhibition of ASK1/JNK in endothelial cells; reduced tight junction degradation.	[28]
Neuroinflammation	Alleviated	Reduced immune cell infiltration and modulated microglia polarization.	[28]
White Matter Injury	Reduced	Secondary to preserved BBB and reduced inflammation.	[28][29]
Neurological Function	Promoted long-term recovery	Cumulative effect of reduced secondary injury.	[28]

Experimental Protocols:

Protocol 8: Assessment of Blood-Brain Barrier (BBB) Permeability

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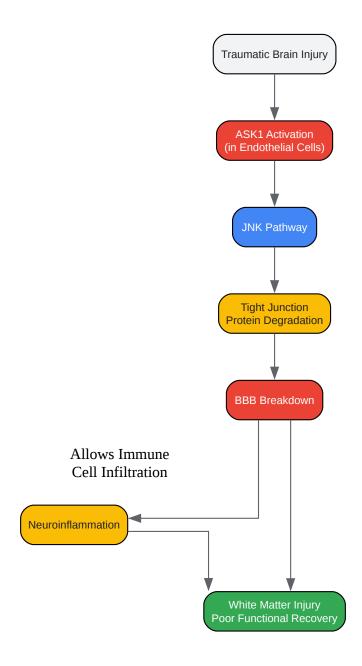




- Animal Model: Induce TBI in wild-type and ASK1-K716R mice using a controlled cortical impact (CCI) or fluid percussion injury model.
- Tracer Injection: At a specific time point post-TBI (e.g., 24 or 72 hours), inject a BBB permeability tracer, such as Evans Blue dye (2% in saline) or sodium fluorescein, via the tail vein.
- Circulation and Perfusion: Allow the tracer to circulate for 1-2 hours. Then, deeply anesthetize the mice and perfuse transcardially with saline to remove the tracer from the vasculature.
- Quantification:
 - For Evans Blue: Dissect the brain, weigh the injured and contralateral hemispheres, and homogenize them in formamide to extract the dye. Measure the absorbance of the supernatant at 620 nm. Calculate the amount of extravasated dye (μg/g of tissue).
 - For Sodium Fluorescein: Homogenize brain tissue in PBS and measure fluorescence.
- Imaging (Optional): For qualitative assessment, image brain sections using a fluorescence microscope to visualize the extravasation of the fluorescent tracer.

Workflow Diagram:





Caption: ASK1's role in BBB breakdown after TBI.

Subarachnoid Hemorrhage (SAH)



Application Note: Early brain injury (EBI) following subarachnoid hemorrhage is characterized by intense oxidative stress and neuronal apoptosis, which are major determinants of patient outcome. The ASK1 signaling pathway is strongly implicated in these pathological processes. [30] In rat models of SAH, the expression and phosphorylation of ASK1 are elevated in the brain.[30][31] Intracerebroventricular injection of the ASK1 inhibitor NQDI-1 significantly improves both short- and long-term neurological function.[31] The protective effects of NQDI-1 are mediated by the inhibition of ASK1 phosphorylation, which in turn suppresses the downstream p38 and JNK pathways, leading to a reduction in markers of oxidative stress and a decrease in neuronal apoptosis.[30][31]

Data Summary Table: Effects of ASK1 Inhibitor NQDI-1 in SAH Rat Model

Measured Outcome	Effect of NQDI-1 Treatment	Reference
Neurological Function	Significant improvement in short-term (modified Garcia, beam balance) and long-term (rotarod, Morris water maze) scores.	[31]
Oxidative Stress	Significantly reduced.	[31]
Neuronal Apoptosis	Significantly reduced.	[31]
Protein Expression	Decreased p-ASK1, p-p38, p- JNK, Bax; Increased Bcl-2.	[30][31]

Experimental Protocols:

Protocol 9: TUNEL Staining for Apoptosis Assessment

- Animal Model: Use the endovascular perforation model of SAH in rats. Treat animals with vehicle or NQDI-1.
- Tissue Preparation: At 24 hours post-SAH, perfuse animals with 4% PFA and prepare paraffin-embedded or frozen brain sections.
- Staining Procedure (using a commercial kit):

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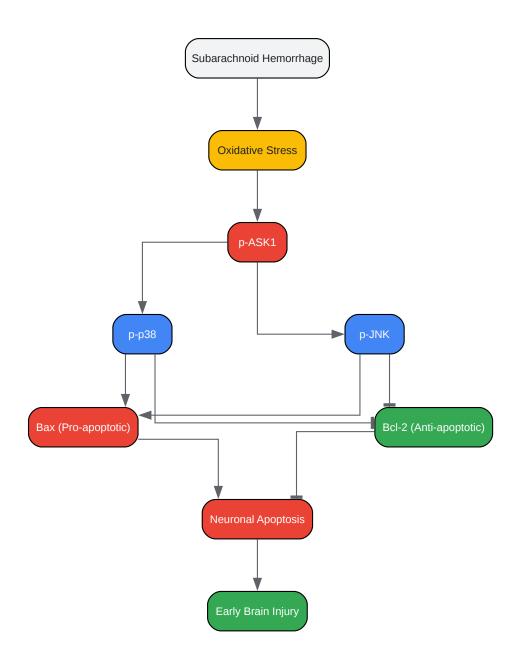




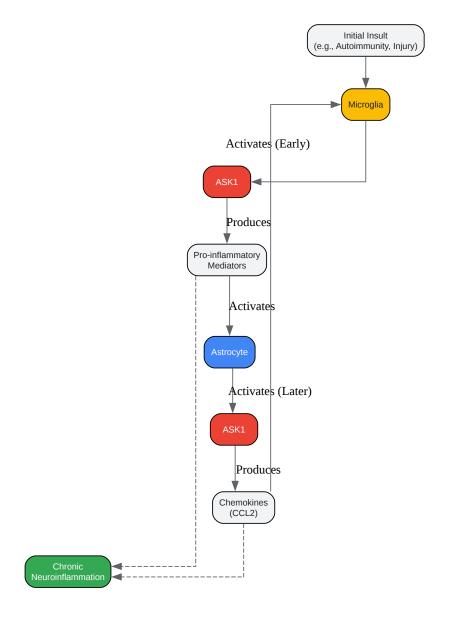
- Deparaffinize and rehydrate sections if using paraffin-embedded tissue.
- Permeabilize the tissue with Proteinase K.
- Incubate sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently-labeled dUTP (e.g., FITC-dUTP). TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
- Wash to remove unincorporated nucleotides.
- Co-staining (Optional): Co-stain with a neuronal marker like NeuN to specifically identify apoptotic neurons. Counterstain with DAPI.
- · Imaging and Quantification:
 - Visualize sections with a fluorescence microscope.
 - Count the number of TUNEL-positive (apoptotic) cells and NeuN/TUNEL double-positive cells in a defined region of interest (e.g., the cortex).
 - Express the data as the number of apoptotic cells per field or as a percentage of total cells (DAPI-positive).

Signaling Pathway Diagram:









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